N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide
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Overview
Description
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a 2,3-dihydrobenzo[b][1,4]dioxin moiety, an oxazolidine ring, and a pyridine group, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety. This can be synthesized from 2,3-dihydroxybenzoic acid through a series of reactions including alkylation, azidation, Curtius rearrangement, and hydrolysis . The oxazolidine ring is then introduced through a cyclization reaction with appropriate reagents. Finally, the pyridine group is attached via a coupling reaction, and the oxalamide linkage is formed through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing side reactions. This could include the use of specific solvents, catalysts, and reaction conditions tailored to large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through inhibition or activation. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share the dihydrobenzo[b][1,4]dioxin moiety and may have similar chemical properties.
Oxazolidine derivatives: Compounds with the oxazolidine ring structure, which may exhibit similar reactivity.
Pyridine derivatives: Compounds containing the pyridine group, which may have comparable biological activities.
Uniqueness
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide is unique due to its combination of these three distinct moieties, which confer specific chemical and biological properties not found in simpler analogs.
Biological Activity
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
1. Chemical Structure and Synthesis
The compound features a unique combination of functional groups: a benzodioxine ring, an oxazolidinyl group, and a pyridine moiety. The general synthesis involves multi-step reactions starting from 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride. Key steps include:
- Formation of the Benzodioxine Core : Starting from 2,3-dihydro-1,4-benzodioxine.
- Sulfonylation : Introduction of the sulfonyl group.
- Cyclization : Formation of the oxazolidine ring through reaction with appropriate amines.
- Pyridine Coupling : Final introduction of the pyridine moiety via coupling reactions.
2.1 Enzyme Inhibition
Research indicates that compounds related to this structure exhibit significant enzyme inhibitory effects. Notably:
- α-Glucosidase Inhibition : This suggests potential applications in managing diabetes by slowing carbohydrate absorption.
- Acetylcholinesterase Inhibition : Indicates possible therapeutic uses in Alzheimer's disease by enhancing neurotransmitter levels.
2.2 Antimicrobial Properties
Studies have demonstrated that derivatives of benzodioxane structures possess antimicrobial activities against various pathogens:
Compound | Target Organisms | Activity |
---|---|---|
2,3-Dihydrobenzodioxane derivatives | Staphylococcus aureus, E. coli | Significant antibacterial activity |
Benzodioxane-based compounds | Aspergillus niger, Candida albicans | Antifungal activity comparable to standard drugs |
These findings suggest that this compound may be effective against both bacterial and fungal infections.
2.3 Anti-inflammatory and Anticancer Activities
The benzodioxane moiety has been linked to anti-inflammatory and anticancer properties:
- Inhibition of p38α MAPK Pathway : Critical for cancer progression and inflammation.
Studies have shown that certain derivatives can inhibit tumor growth in xenograft models, highlighting their potential as anticancer agents.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Hydrophobic Interactions : The benzodioxine ring interacts with hydrophobic pockets in enzymes.
- Hydrogen Bonding : The sulfonyl group forms hydrogen bonds with amino acid residues in target proteins.
Such interactions enhance binding affinity and specificity towards targeted enzymes or receptors.
4. Case Studies and Research Findings
Several studies have documented the biological efficacy of compounds related to this compound:
- Antimicrobial Study :
- Anti-inflammatory Research :
- Anticancer Investigations :
Properties
IUPAC Name |
N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O7S/c25-19(22-12-14-3-5-21-6-4-14)20(26)23-13-18-24(7-8-31-18)32(27,28)15-1-2-16-17(11-15)30-10-9-29-16/h1-6,11,18H,7-10,12-13H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOQRLOULCXWKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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